1-(2,5-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea
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Overview
Description
1-(2,5-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea is an organic compound that features a thiourea group bonded to a 2,5-dimethoxyphenyl and a furan-2-ylmethyl group
Preparation Methods
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea typically involves the reaction of 2,5-dimethoxyaniline with furan-2-carbaldehyde to form an intermediate Schiff base, which is then treated with thiourea to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. Major products formed from these reactions depend on the specific conditions and reagents used but can include a variety of functionalized derivatives.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly if it exhibits activity against specific biological targets.
Industry: Its unique structure may make it useful in the development of new industrial chemicals or materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea is not well-documented, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
1-(2,5-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea can be compared with other similar compounds, such as:
1-(2,5-Dimethoxyphenyl)-3-(furan-2-ylmethyl)urea: This compound has a urea group instead of a thiourea group, which can affect its reactivity and biological activity.
1-(2,5-Dimethoxyphenyl)-3-(furan-2-ylmethyl)amine:
1-(2,5-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thioether: This compound features a thioether linkage instead of a thiourea group, which can influence its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-17-10-5-6-13(18-2)12(8-10)16-14(20)15-9-11-4-3-7-19-11/h3-8H,9H2,1-2H3,(H2,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMLTZFABBQANE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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